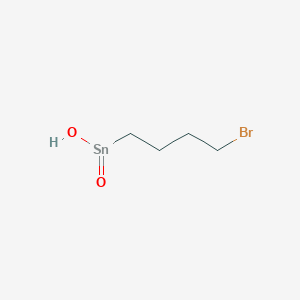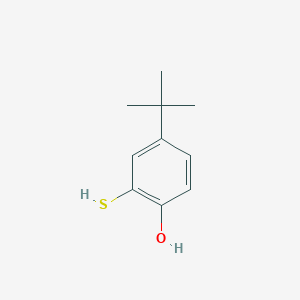
Phenol, 4-(1,1-dimethylethyl)-2-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- is an organic compound with a unique structure that includes a phenol group substituted with a tert-butyl group and a mercapto group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- typically involves the reaction of 4-tert-butylphenol with thiolating agents under controlled conditions. One common method is the reaction of 4-tert-butylphenol with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the mercapto group.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, allowing for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Various substituted phenols are produced depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized as an antioxidant and stabilizer in polymers and other materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective in antibacterial and antifungal applications.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be compared with other similar compounds such as:
Phenol, 2,4-bis(1,1-dimethylethyl): Similar structure but lacks the mercapto group.
Phenol, 2-(1,1-dimethylethyl): Contains a single tert-butyl group without the mercapto group.
Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl: Contains additional methyl and tert-butyl groups.
The uniqueness of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- lies in its mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
58999-47-6 |
|---|---|
Molekularformel |
C10H14OS |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
4-tert-butyl-2-sulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 |
InChI-Schlüssel |
BUPMNUNSNHTOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


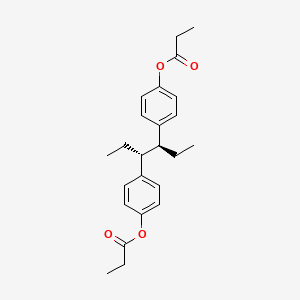

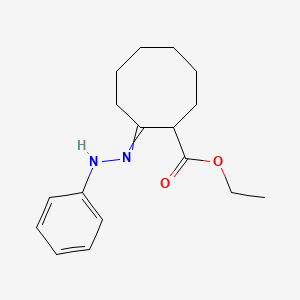
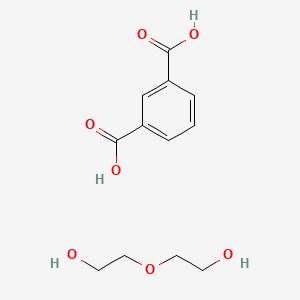

![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)
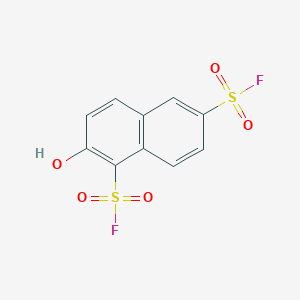

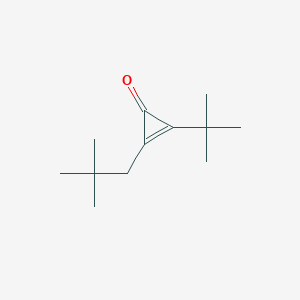
![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)

